N-(2,4-dimethylphenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.16199719 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structure and Properties
The structural analysis of compounds related to N-(2,4-dimethylphenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, such as those involving capsaicinoids and acetamides, reveals insights into their crystal structures and conformational behaviors. For instance, studies have determined the crystal structure of similar compounds, demonstrating the orientation of various functional groups and their potential for forming intermolecular hydrogen bonds, which could influence their reactivity and interactions in biological systems (Park et al., 1995).
Synthetic Applications
Research into the synthesis and modification of acetamide derivatives showcases the compound's versatility in organic synthesis. Novel synthetic routes have been explored for producing various derivatives, illustrating the compound's role as a precursor in the synthesis of biologically active molecules. These studies provide a foundation for developing new pharmacologically active compounds with potential applications in drug discovery and development (Hamad et al., 2010).
Biological and Pharmacological Research
Several studies have explored the biological activities of compounds structurally related to this compound. Research into amino acid derivatives and their anti-HIV activities provides insights into the potential therapeutic applications of these compounds. The identification of potent inhibitors of HIV-1 replication suggests a promising avenue for the development of new antiviral agents (Hamad et al., 2010).
Material Science Applications
The inclusion compounds and co-crystals formed with acetamide derivatives have been studied for their structural properties and potential applications in material science. These compounds' ability to form stable structures with specific host molecules can inform the design of new materials with desirable optical or electronic properties. Research in this area contributes to the understanding of molecular interactions and the development of novel functional materials (Bourne et al., 1999).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(methoxymethyl)-4-naphthalen-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-11-12-20(17(2)13-16)25-23(29)15-31-24-27-26-22(14-30-3)28(24)21-10-6-8-18-7-4-5-9-19(18)21/h4-13H,14-15H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZKFFLHQHMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC4=CC=CC=C43)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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